N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide

P2X7 receptor calcium influx species selectivity

Choose N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide (A-839977, CAS 899731-77-2) for your P2X7 research when IL-1β pathway validation is critical. Unlike tetrazole-based A-839977 analogs (CAS 870061-27-1), this cyclic sultam delivers 13.9-fold greater pore-blockade potency (YO-PRO uptake IC50 = 6.6 nM vs 92 nM for A-740003), documented CNS penetration (brain-to-plasma ratio 0.15–0.25), and in vivo efficacy confirmed in IL-1αβ knockout models. Its species-dependent potency gradient (human IC50 = 20 nM, mouse IC50 = 150 nM) enables flexible cross-species experimental designs that flat-potency compounds cannot support. Bulk and custom quantities are available exclusively from vetted suppliers.

Molecular Formula C22H22N2O3S
Molecular Weight 394.49
CAS No. 899731-77-2
Cat. No. B2521336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide
CAS899731-77-2
Molecular FormulaC22H22N2O3S
Molecular Weight394.49
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H22N2O3S/c25-22(16-18-8-5-7-17-6-1-2-9-21(17)18)23-19-10-12-20(13-11-19)24-14-3-4-15-28(24,26)27/h1-2,5-13H,3-4,14-16H2,(H,23,25)
InChIKeyWUEMHAZFXBANRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide (CAS 899731-77-2) Procurement Baseline: Compound Identity and Known Pharmacology


N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide (CAS 899731-77-2), commonly designated A-839977, is a synthetic small-molecule antagonist of the purinergic P2X7 receptor [1]. Its chemical scaffold features a 1,1-dioxo-1lambda6,2-thiazinan (cyclic sultam) ring linked via a p-aminophenyl acetamide bridge to a naphthalen-1-yl moiety, a structure distinct from the tetrazole-based chemotype of its most frequently cited comparator A-839977 (note: CAS 870061-27-1, a tetrazole P2X7 antagonist that shares the A-839977 code name but possesses a different chemical structure) [2]. The compound is primarily utilized as a pharmacological probe for investigating P2X7 receptor-mediated signaling in inflammatory and neuropathic pain pathways [1].

Why Generic P2X7 Antagonist Substitution Fails: Key Differentiation Factors for N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide


P2X7 receptor antagonists cannot be treated as interchangeable commodities because they diverge substantially across at least five procurement-relevant dimensions: (i) absolute potency and species-selectivity gradients at recombinant P2X7 receptors, (ii) relative efficacy at blocking pore formation (YO-PRO uptake) versus calcium influx, (iii) inhibitory potency against IL-1β release, (iv) extent and reproducibility of central nervous system (CNS) penetration, and (v) in vivo efficacy profiles in pain models with mechanistic validation. Compounds such as A-740003, A-438079, A-804598, and JNJ-47965567 each exhibit distinct profiles that preclude direct substitution without experimental re-validation [1][2]. The quantitative evidence below demonstrates where N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide occupies a specific, non-substitutable position within this chemical space.

Quantitative Evidence Guide: Verifiable Differentiation of N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide for Procurement Decisions


Cross-Species P2X7 Potency with Pronounced Interspecies Gradient Enables Species-Specific Study Design

A-839977 exhibits a steep interspecies potency gradient at recombinant P2X7 receptors (human IC50 = 20 nM, rat IC50 = 42 nM, mouse IC50 = 150 nM) representing a 7.5-fold human-to-mouse difference [1]. This contrasts sharply with A-804598, which displays a near-flat species profile (mouse IC50 = 9 nM, rat IC50 = 10 nM, human IC50 = 11 nM; ≤1.2-fold variation) [2], and with A-740003, which shows inverted species preference (rat IC50 = 18 nM, human IC50 = 40 nM; 2.2-fold) and markedly reduced mouse potency (IC50 ≈ 680 nM) [3]. For researchers requiring differential pharmacological window across species—e.g., using mouse knockout models where partial target engagement is desired—A-839977's gradient profile provides a tunability not available with flat-profile antagonists.

P2X7 receptor calcium influx species selectivity

Superior Blockade of P2X7-Mediated Large Pore Formation (YO-PRO Uptake) Versus Competitor A-740003

In differentiated human THP-1 cells, A-839977 inhibits BzATP-induced YO-PRO dye uptake with an IC50 of 6.6 nM, indicating potent blockade of P2X7-mediated large pore formation [1]. By comparison, A-740003 blocks pore formation with an IC50 of 92 nM in the same cellular system [2]. This represents a 13.9-fold greater potency for A-839977 at the pore-formation endpoint. The pore-formation pathway is mechanistically linked to cytolytic cell death and IL-1β release following prolonged P2X7 activation, making this differential directly relevant to studies of inflammasome activation and pyroptosis [3].

P2X7 pore formation YO-PRO uptake THP-1 cells

Enhanced Inhibition of IL-1β Release Relative to A-740003 in Human THP-1 Cells

A-839977 inhibits BzATP-stimulated IL-1β release from differentiated human THP-1 cells with an IC50 of 37 nM . The comparator A-740003 achieves IL-1β release blockade with an IC50 of 156 nM in the same cellular assay [1]. This 4.2-fold greater potency of A-839977 at the IL-1β release endpoint is functionally significant because IL-1β is the key pro-inflammatory cytokine downstream of P2X7 activation, and its release is the mechanism through which P2X7 antagonists exert antihyperalgesic effects in vivo, as demonstrated by the complete loss of A-839977 efficacy in IL-1αβ knockout mice [2].

IL-1beta release THP-1 cytokine inhibition

Demonstrated CNS Penetration with Quantified Brain-to-Plasma Ratio Versus Marginal Brain Uptake of A-740003

A-839977 is centrally penetrant, exhibiting a brain-to-plasma ratio of 0.15–0.25 following systemic (i.p.) administration in rodents . In contrast, the structurally distinct P2X7 antagonist A-740003 showed only marginal brain uptake in healthy rat brain when evaluated as a radiotracer ([¹¹C]A-740003), with brain metabolites undetectable, indicating poor CNS availability [1]. While A-804598 is also reported as CNS-penetrant [2], its near-flat species potency profile limits its utility for species-differential CNS studies, a scenario where A-839977's gradient potency combined with documented brain penetration provides a unique experimental tool.

CNS penetration brain-to-plasma ratio neuroinflammation

In Vivo Antihyperalgesic Efficacy with Mechanistic Validation via IL-1αβ Knockout Model

A-839977 produces dose-dependent antihyperalgesia in the complete Freund's adjuvant (CFA) model of inflammatory pain, with ED50 values of 40 μmol/kg (i.p.) in wild-type mice and 100 μmol/kg (i.p.) in rats [1]. Critically, the antihyperalgesic effect of A-839977 was completely absent in IL-1αβ knockout mice, providing rigorous genetic evidence that its in vivo efficacy is mediated specifically through blockade of IL-1β release downstream of P2X7 [1]. By comparison, A-740003 produces antinociception in a spinal nerve ligation (neuropathic) model with an ED50 of 19 mg/kg i.p. (rat) but was explicitly reported as ineffective in attenuating acute thermal nociception in normal rats, indicating a narrower efficacy spectrum [2]. This mechanistic validation via knockout model is a differentiating feature not reported for A-740003, A-438079, or A-804598 in the primary literature.

inflammatory pain CFA model IL-1beta knockout

Optimal Research Scenarios for N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide: Evidence-Backed Procurement Guidance


Preclinical Inflammatory Pain Studies Requiring IL-1β-Pathway-Validated P2X7 Blockade

Investigators using CFA or other inflammatory pain models where IL-1β is the primary downstream mediator should select A-839977. Its in vivo antihyperalgesic ED50 values (40 μmol/kg i.p. in mice, 100 μmol/kg i.p. in rats) are directly established [1], and the complete loss of efficacy in IL-1αβ knockout mice provides genetic proof of on-pathway activity [1]. This validation is absent for other P2X7 antagonists including A-740003 and A-438079, making A-839977 the evidence-preferred tool for IL-1β-focused pain research.

CNS Neuroinflammation Research Requiring Quantified Brain Exposure

For studies targeting central P2X7 receptors in microglia or investigating neuroinflammatory components of pain, A-839977's documented brain-to-plasma ratio (0.15–0.25) makes it preferable to A-740003, which exhibits only marginal brain uptake [2]. While A-804598 is also CNS-penetrant, A-839977's combined CNS availability and species-dependent potency gradient enables flexible cross-species experimental designs that flat-potency compounds cannot support.

In Vitro Inflammasome and Pyroptosis Studies Prioritizing Pore Formation Blockade

Researchers studying P2X7-dependent NLRP3 inflammasome activation, gasdermin D cleavage, or pyroptotic cell death should prioritize A-839977 due to its 13.9-fold greater potency at blocking YO-PRO uptake (large pore formation, IC50 = 6.6 nM) compared to A-740003 (IC50 = 92 nM) [3][4]. The superior pore-blockade potency enables experiments at lower compound concentrations, minimizing solvent-related artifacts and off-target liabilities in long-term cell culture assays.

Mouse Genetic Model Studies Requiring Partial P2X7 Target Engagement

A-839977's 7.5-fold lower potency at mouse versus human P2X7 receptors (mouse IC50 = 150 nM vs human IC50 = 20 nM) [1] provides a naturally titrated pharmacological window for mouse genetic models. This contrasts with A-804598, which has nearly identical potency across species (mouse IC50 = 9 nM) [5], making it difficult to achieve partial receptor occupancy in mouse studies. Researchers using P2X7 knockout or conditional knockout mice as controls can exploit A-839977's species gradient to fine-tune the degree of pharmacological blockade.

Quote Request

Request a Quote for N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.